1-Bromo-1-(2,4-dichlorophenyl)-butane
Description
1-Bromo-1-(2,4-dichlorophenyl)-butane is a halogenated organic compound featuring a butane backbone substituted with a bromine atom and a 2,4-dichlorophenyl group at the first carbon. The dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, influencing its solubility, stability, and interaction with other molecules.
Properties
Molecular Formula |
C10H11BrCl2 |
|---|---|
Molecular Weight |
282.00 g/mol |
IUPAC Name |
1-(1-bromobutyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C10H11BrCl2/c1-2-3-9(11)8-5-4-7(12)6-10(8)13/h4-6,9H,2-3H2,1H3 |
InChI Key |
KEVFMYHDKOMKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s reactivity and properties can be contextualized by comparing it to related halogenated aromatics and alkanes:
Reactivity and Stability
- Nucleophilic Substitution : The bromine atom in this compound is more labile than chlorine in analogs like Chlorfenvinfos, favoring SN2 reactions. In contrast, Chlorfenvinfos’ phosphate ester group undergoes hydrolysis under basic conditions, releasing toxic metabolites .
- Electronic Effects: The electron-withdrawing dichlorophenyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to non-halogenated analogs. This contrasts with compounds like 1-(4-bromo-2-fluorophenyl)pentan-1-one, where fluorine’s inductive effect further polarizes the ketone group .
Physical Properties
- Molecular Weight and Polarity : The bromine and dichlorophenyl groups increase molecular weight (~292 g/mol estimated) and hydrophobicity compared to shorter-chain analogs. This contrasts with Chlorfenvinfos (higher polarity due to phosphate ester) and 1-(4-bromo-2-fluorophenyl)pentan-1-one (ketone enhances polarity) .
- Boiling/Melting Points: Limited data exists, but brominated alkanes generally exhibit higher boiling points than chlorinated analogs due to bromine’s larger atomic size.
Toxicity and Environmental Impact
- This compound: Likely less acutely toxic than organophosphates (e.g., Chlorfenvinfos), which inhibit cholinesterase . However, brominated compounds may persist in the environment due to C-Br bond stability.
- Regulatory Status : Chlorfenvinfos is restricted in many regions due to neurotoxicity, whereas brominated alkanes may face scrutiny under halogenated waste regulations .
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